molecular formula C8H5ClN2O B1347136 3-Chloroquinoxalin-2-ol CAS No. 35676-70-1

3-Chloroquinoxalin-2-ol

Cat. No. B1347136
CAS RN: 35676-70-1
M. Wt: 180.59 g/mol
InChI Key: LTHQFFWUHBKRGG-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Properties

Research has shown interest in the synthesis and chemical properties of 3-Chloroquinoxalin-2-ol and its analogs. For instance, studies have explored the synthesis of quinoline ring systems and their reactions to construct fused or binary quinoline-cored heterocyclic systems, illustrating their potential in creating compounds with significant biological activities (Hamama et al., 2018). Additionally, the utilization of 2,3-hydrazinylquinoxalin-2-ol in the synthesis of fused quinoxaline ring systems further demonstrates the versatility of these compounds in chemical synthesis (Waly et al., 2009).

Antimicrobial and Antituberculosis Activities

Several studies have investigated the antimicrobial and antituberculosis activities of chloroquinoxaline derivatives. For example, the in vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis indicate good antituberculosis activity, even for multidrug-resistant isolates (Hongmanee et al., 2006). Another study synthesized novel quinoxalines, showing antimicrobial activity and suggesting the potential of these compounds in developing new antimicrobial agents (Soliman & Amer, 2012).

Potential in Drug Discovery and Development

Research on 3-Chloroquinoxalin-2-ol derivatives has also extended to their potential use in drug discovery and development. For instance, the synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonists highlights the therapeutic potential of these compounds in treating conditions mediated by this receptor (Mahesh et al., 2004). Additionally, the ultrasound-assisted synthesis of 3-alkynyl substituted 2-chloroquinoxaline derivatives and their in silico assessment as potential ligands for the N-protein of SARS-CoV-2 underscore the relevance of these compounds in addressing current global health challenges (Shahinshavali et al., 2020).

Safety And Hazards

The safety information available indicates that 3-Chloroquinoxalin-2-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation5. The compound is classified with the signal word 'Warning’5.


Future Directions

The future directions for 3-Chloroquinoxalin-2-ol could involve further exploration of its potential applications in various fields. The compound’s chlorination approach offers an innovative pathway for rapid incorporation of chlorine functionality into heteroarenes3. This could inspire broader exploitation of new chlorination strategies3. Moreover, given the versatile pharmacology of quinoxaline derivatives4, there could be potential for further development in the wide spectrum of its biological importance.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

3-chloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQFFWUHBKRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307222
Record name 3-chloro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinoxalin-2-ol

CAS RN

35676-70-1
Record name 35676-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The quinoxalin-2-one of the present example is prepared with phenyl-1,2-diamine and oxalic acid via the method described in Example 12 to afford the 1,4-Dihydro quinoxaline-2,3-dione. The 1,4-Dihydro quinoxaline-2,3-dione is then treated with SOCl2 in 2.5% DMF:toluene, heated to 130° C., stirred for 2 h, filtered and concentrated to afford the 3-chloro-1H-quinoxalin-2-one in crude form.
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Synthesis routes and methods II

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